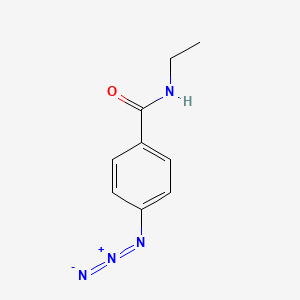

4-azido-N-ethylbenzamide

Overview

Description

4-Azido-N-ethylbenzamide is an organic compound characterized by the presence of an azido group (-N₃) attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-N-ethylbenzamide typically involves the following steps:

Starting Material: The synthesis begins with N-ethylbenzamide.

Azidation: The azido group is introduced through a nucleophilic substitution reaction. Sodium azide (NaN₃) is commonly used as the azide source.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide compounds.

Chemical Reactions Analysis

Types of Reactions: 4-Azido-N-ethylbenzamide undergoes several types of chemical reactions, including:

Substitution: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.

Common Reagents and Conditions:

Reduction: LiAlH₄ in anhydrous ether or Pd/C with hydrogen gas.

Substitution: Sodium azide in DMSO or acetonitrile.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products:

Reduction: Formation of N-ethylbenzamide.

Substitution: Formation of various substituted benzamides.

Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

4-Azido-N-ethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-azido-N-ethylbenzamide primarily involves its reactivity due to the azido group. The azido group is a good nucleophile and can participate in various chemical reactions, leading to the formation of new compounds. In biological systems, the azido group can be used for bioorthogonal labeling, allowing for the selective modification of biomolecules without interfering with native biological processes .

Comparison with Similar Compounds

- 4-Amino-N-ethylbenzamide

- 4-Amino-N-methylbenzamide

- 3-Amino-N-ethylbenzamide

- 4-Amino-N-isopropyl-3-methylbenzamide

Comparison: 4-Azido-N-ethylbenzamide is unique due to the presence of the azido group, which imparts distinct reactivity compared to its amino-substituted counterparts. The azido group allows for participation in click chemistry and other azide-specific reactions, making it a versatile compound in synthetic and biological applications.

Biological Activity

Overview

4-Azido-N-ethylbenzamide is an organic compound characterized by the presence of an azido group (-N₃) attached to the benzamide structure. This compound is notable for its diverse biological activities, primarily attributed to the reactivity of the azido group, which serves as a versatile functional handle in various chemical reactions, particularly in bioorthogonal chemistry.

The synthesis of this compound typically involves the azidation of N-ethylbenzamide using sodium azide (NaN₃) as the azide source. The reaction conditions are crucial for optimizing yield and purity, given the sensitivity of azides to thermal and mechanical shock.

Synthetic Route

- Starting Material : N-ethylbenzamide

- Azidation : Conducted through nucleophilic substitution.

- Reagents : Sodium azide in a suitable solvent (e.g., DMSO or acetonitrile).

The biological activity of this compound is primarily linked to its azido group, which acts as a good nucleophile. This property allows it to participate in various chemical reactions, including:

- Bioorthogonal Labeling : The azido group can selectively react with alkyne-containing biomolecules, facilitating the labeling and tracking of biological processes without interfering with cellular functions.

- Click Chemistry : The compound can engage in cycloaddition reactions, leading to the formation of triazole derivatives, which are valuable in drug development and molecular biology research.

Biological Activity and Case Studies

Research has demonstrated that this compound exhibits significant biological activity, particularly in cancer research and drug development. Below are some findings from relevant studies:

Comparative Analysis

In comparison to similar compounds such as 4-amino-N-ethylbenzamide and other substituted benzamides, this compound stands out due to its unique reactivity profile. The table below highlights key differences:

| Compound | Key Functional Group | Notable Activity |

|---|---|---|

| This compound | Azido (-N₃) | Bioorthogonal labeling, click chemistry |

| 4-Amino-N-ethylbenzamide | Amino (-NH₂) | General reactivity but lacks specificity |

| 3-Amino-N-ethylbenzamide | Amino (-NH₂) | Similar to above; less reactive than azides |

Research Applications

The applications of this compound extend beyond basic research into practical applications:

- Drug Development : Its ability to modify biomolecules selectively makes it a candidate for designing targeted therapies.

- Diagnostic Tools : Utilized in imaging techniques where precise labeling is required.

- Chemical Biology : Acts as a tool for studying protein interactions and cellular processes.

Properties

IUPAC Name |

4-azido-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-2-11-9(14)7-3-5-8(6-4-7)12-13-10/h3-6H,2H2,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJJKNUBQLUKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.